2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone
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Overview
Description
2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with an appropriate nitrile to form the triazole ring.
Thioether Formation: The triazole ring is then reacted with a suitable thiol to introduce the thioether linkage.
Bromophenyl Ethanone Introduction: The final step involves the reaction of the thioether intermediate with 4-bromophenyl ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the thioether linkage can provide additional stability to the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone
- 2-(1H-1,2,4-Triazol-3-ylthio)-1-(4-chlorophenyl)ethanone
- 2-(1H-1,2,4-Triazol-3-ylthio)-1-(4-fluorophenyl)ethanone
Uniqueness
2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone is unique due to the presence of the amino group on the triazole ring, which can enhance its biological activity and provide additional sites for chemical modification
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c11-7-3-1-6(2-4-7)8(16)5-17-10-13-9(12)14-15-10/h1-4H,5H2,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUMOOOAADAVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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